Cas no 2144316-71-0 (2-hydroxy-3-5-(trifluoromethyl)thiophen-3-ylpropanoic acid)

2-hydroxy-3-5-(trifluoromethyl)thiophen-3-ylpropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-hydroxy-3-5-(trifluoromethyl)thiophen-3-ylpropanoic acid
- 2-hydroxy-3-[5-(trifluoromethyl)thiophen-3-yl]propanoic acid
- EN300-1452093
- 2144316-71-0
-
- Inchi: 1S/C8H7F3O3S/c9-8(10,11)6-2-4(3-15-6)1-5(12)7(13)14/h2-3,5,12H,1H2,(H,13,14)
- InChI Key: BEKSKNSEVOFHMC-UHFFFAOYSA-N
- SMILES: S1C=C(C=C1C(F)(F)F)CC(C(=O)O)O
Computed Properties
- Exact Mass: 240.00679974g/mol
- Monoisotopic Mass: 240.00679974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 85.8Ų
2-hydroxy-3-5-(trifluoromethyl)thiophen-3-ylpropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1452093-0.5g |
2-hydroxy-3-[5-(trifluoromethyl)thiophen-3-yl]propanoic acid |
2144316-71-0 | 0.5g |
$1207.0 | 2023-05-23 | ||
Enamine | EN300-1452093-1.0g |
2-hydroxy-3-[5-(trifluoromethyl)thiophen-3-yl]propanoic acid |
2144316-71-0 | 1g |
$1256.0 | 2023-05-23 | ||
Enamine | EN300-1452093-0.05g |
2-hydroxy-3-[5-(trifluoromethyl)thiophen-3-yl]propanoic acid |
2144316-71-0 | 0.05g |
$1056.0 | 2023-05-23 | ||
Enamine | EN300-1452093-5.0g |
2-hydroxy-3-[5-(trifluoromethyl)thiophen-3-yl]propanoic acid |
2144316-71-0 | 5g |
$3645.0 | 2023-05-23 | ||
Enamine | EN300-1452093-2500mg |
2-hydroxy-3-[5-(trifluoromethyl)thiophen-3-yl]propanoic acid |
2144316-71-0 | 2500mg |
$2071.0 | 2023-09-29 | ||
Enamine | EN300-1452093-50mg |
2-hydroxy-3-[5-(trifluoromethyl)thiophen-3-yl]propanoic acid |
2144316-71-0 | 50mg |
$888.0 | 2023-09-29 | ||
Enamine | EN300-1452093-100mg |
2-hydroxy-3-[5-(trifluoromethyl)thiophen-3-yl]propanoic acid |
2144316-71-0 | 100mg |
$930.0 | 2023-09-29 | ||
Enamine | EN300-1452093-0.25g |
2-hydroxy-3-[5-(trifluoromethyl)thiophen-3-yl]propanoic acid |
2144316-71-0 | 0.25g |
$1156.0 | 2023-05-23 | ||
Enamine | EN300-1452093-2.5g |
2-hydroxy-3-[5-(trifluoromethyl)thiophen-3-yl]propanoic acid |
2144316-71-0 | 2.5g |
$2464.0 | 2023-05-23 | ||
Enamine | EN300-1452093-1000mg |
2-hydroxy-3-[5-(trifluoromethyl)thiophen-3-yl]propanoic acid |
2144316-71-0 | 1000mg |
$1057.0 | 2023-09-29 |
2-hydroxy-3-5-(trifluoromethyl)thiophen-3-ylpropanoic acid Related Literature
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2. Book reviews
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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S. Ahmed Chem. Commun., 2009, 6421-6423
Additional information on 2-hydroxy-3-5-(trifluoromethyl)thiophen-3-ylpropanoic acid
Comprehensive Overview of 2-hydroxy-3-[5-(trifluoromethyl)thiophen-3-yl]propanoic acid (CAS No. 2144316-71-0)
2-hydroxy-3-[5-(trifluoromethyl)thiophen-3-yl]propanoic acid (CAS No. 2144316-71-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The compound belongs to the class of thiophene derivatives, which are widely recognized for their versatility in drug discovery and material science. Its molecular formula, C8H7F3O3S, highlights the presence of a trifluoromethyl group and a hydroxypropanoic acid moiety, both of which contribute to its distinct chemical properties.
In recent years, the demand for fluorinated compounds like 2-hydroxy-3-[5-(trifluoromethyl)thiophen-3-yl]propanoic acid has surged, driven by their applications in medicinal chemistry and crop protection. Researchers are particularly interested in its potential as a bioactive scaffold for designing novel therapeutics targeting metabolic disorders and inflammatory diseases. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable building block for drug candidates.
The synthesis of 2-hydroxy-3-[5-(trifluoromethyl)thiophen-3-yl]propanoic acid typically involves multi-step organic reactions, including cross-coupling and ester hydrolysis. Advanced techniques such as HPLC purification and NMR spectroscopy are employed to ensure high purity and structural confirmation. This compound's crystalline form and solubility profile have been extensively studied to optimize its formulation for various applications.
From an SEO perspective, users frequently search for terms like "thiophene derivatives in drug discovery," "trifluoromethyl compounds applications," and "CAS 2144316-71-0 supplier." These queries reflect the growing interest in specialty chemicals for R&D purposes. Additionally, the compound's relevance to green chemistry and sustainable synthesis aligns with current trends in minimizing environmental impact during chemical production.
In the pharmaceutical industry, 2-hydroxy-3-[5-(trifluoromethyl)thiophen-3-yl]propanoic acid is explored as a precursor for small-molecule inhibitors and enzyme modulators. Its hydrogen-bonding capacity and steric effects make it a promising candidate for targeting protein-ligand interactions. Recent studies have also investigated its role in bioconjugation strategies, further expanding its utility in biopharmaceuticals.
For agrochemical applications, the compound's heterocyclic core and fluorine atoms contribute to its potential as a pesticide intermediate. The thiophene ring system is known to enhance the bioactivity of agrochemicals, while the trifluoromethyl group improves their resistance to degradation. These attributes make it a subject of interest for developing next-generation crop protection agents.
In conclusion, 2-hydroxy-3-[5-(trifluoromethyl)thiophen-3-yl]propanoic acid (CAS No. 2144316-71-0) represents a multifaceted compound with broad applications in life sciences and material innovation. Its combination of structural uniqueness and functional versatility positions it as a key player in advancing research across multiple disciplines. As the scientific community continues to explore its potential, this compound is likely to remain a focal point in high-value chemical synthesis and applied research.
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